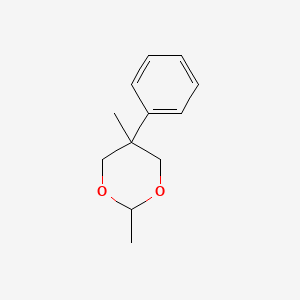

1,3-Dioxane, 2,5-dimethyl-5-phenyl-

Description

Significance of 1,3-Dioxane (B1201747) Heterocycles in Contemporary Organic Chemistry Research

The 1,3-dioxane scaffold is a six-membered heterocycle containing two oxygen atoms at the first and third positions. wikipedia.org This structural motif is of considerable importance in modern organic chemistry for several reasons. 1,3-Dioxanes are frequently employed as protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones) due to their general stability under basic, reductive, and oxidative conditions, while being readily cleaved by acid. thieme-connect.de This characteristic makes them invaluable in complex multi-step syntheses.

Furthermore, the 1,3-dioxane ring is found in a number of natural products and serves as a key structural component in various pharmaceutically active molecules. thieme-connect.denih.gov For instance, derivatives of 1,3-dioxane have been investigated as modulators to overcome multidrug resistance in cancer therapy. nih.gov The conformational rigidity of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane, allows for precise stereochemical control and analysis, making it a useful tool in asymmetric synthesis and for the determination of the relative configuration of substituents. thieme-connect.deresearchgate.net

The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively. wikipedia.orgresearchgate.net This straightforward and often high-yielding reaction further enhances the utility of this heterocyclic system in organic synthesis.

Defining the Research Focus: The Unique Attributes of 1,3-Dioxane, 2,5-Dimethyl-5-Phenyl- Scaffold

The compound 2,5-dimethyl-5-phenyl-1,3-dioxane presents a specific and intriguing substitution pattern on the 1,3-dioxane core. The presence of a phenyl group and two methyl groups at defined positions introduces specific stereochemical and electronic properties. The stereochemistry of this molecule is of particular interest, as the substituents can exist in different spatial arrangements (cis/trans isomers), which can significantly influence the compound's physical and chemical properties.

The primary research interest in this scaffold lies in understanding its conformational preferences and the stereoelectronic interactions between the substituents and the heterocyclic ring. The interplay of the bulky phenyl group and the smaller methyl groups at the C5 position, along with the methyl group at the C2 position, dictates the most stable chair conformation and the orientation (axial or equatorial) of these substituents. These conformational aspects are often investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de

Structure

2D Structure

3D Structure

Properties

CAS No. |

6248-04-0 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2,5-dimethyl-5-phenyl-1,3-dioxane |

InChI |

InChI=1S/C12H16O2/c1-10-13-8-12(2,9-14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

YMHKDLQYBBBVSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(CO1)(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl and Its Analogs

Catalytic and Non-Catalytic Approaches to Dioxane Ring Formation

The construction of the 1,3-dioxane (B1201747) ring is a fundamental step in the synthesis of 2,5-dimethyl-5-phenyl-1,3-dioxane. This can be achieved through various catalytic and non-catalytic methods.

Acid-Promoted Condensation Reactions of Precursors

Acid-promoted condensation is a widely employed method for the synthesis of 1,3-dioxanes. organic-chemistry.org This reaction typically involves the condensation of a 1,3-diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.org For the synthesis of 2,5-dimethyl-5-phenyl-1,3-dioxane, the key precursors are 2-methyl-2-phenyl-1,3-propanediol and a suitable carbonyl compound.

A variety of acid catalysts can be utilized, including Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid, as well as Lewis acids. google.comijapbc.com The reaction is often carried out in a solvent that allows for the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the formation of the dioxane product. organic-chemistry.org A common technique involves using a Dean-Stark apparatus to azeotropically remove water. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the yield and purity of the resulting 1,3-dioxane. For instance, the use of solid acid catalysts, such as certain zeolites and mesoporous materials like ZnAlMCM-41, has been explored as an environmentally friendly and reusable alternative to homogeneous acid catalysts. rsc.org These solid acids can facilitate the Prins cyclization of olefins with formaldehyde (B43269) to produce 1,3-dioxanes. rsc.org

Novel Cyclization Strategies for Dioxane Scaffold Construction

Beyond traditional acid-catalyzed condensation, novel cyclization strategies have been developed for the construction of the 1,3-dioxane scaffold. One such approach is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization. researchgate.net An enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, catalyzed by a confined imino-imidodiphosphate (iIDP) Brønsted acid, has been reported to form 1,3-dioxanes. researchgate.net

Another strategy involves the reaction of homoallylic alcohols with carbonyl compounds. thieme-connect.de This can proceed through the intramolecular oxymercuration of hemiacetal derivatives or the conjugate addition of hemiacetal alkoxides to activated alkenes. thieme-connect.de

Precursor Design and Synthesis for Targeted 1,3-Dioxane, 2,5-Dimethyl-5-Phenyl- Derivatives

The synthesis of specifically substituted 1,3-dioxanes like 2,5-dimethyl-5-phenyl-1,3-dioxane hinges on the careful design and synthesis of the appropriate precursors. The primary precursors are a 1,3-diol and a carbonyl compound. For the target molecule, the necessary 1,3-diol is 2-methyl-2-phenyl-1,3-propanediol.

The synthesis of this diol can be achieved through various routes. One reported method involves the alpha-formylation of 2-phenyl propionaldehyde (B47417) with aqueous formaldehyde in the presence of a base. ijapbc.com The resulting dialdehyde (B1249045) is then reduced in situ to yield 2-methyl-2-phenyl-1,3-propanediol. ijapbc.com

The other key precursor is a carbonyl compound. For 2,5-dimethyl-5-phenyl-1,3-dioxane, acetaldehyde (B116499) or its equivalent would be required to introduce the methyl group at the C2 position of the dioxane ring.

The following table provides examples of precursors used in the synthesis of related 1,3-dioxane derivatives:

| 1,3-Dioxane Derivative | 1,3-Diol Precursor | Carbonyl Precursor | Reference |

| 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid | 2,2-Bis(hydroxymethyl)propionic acid | Benzaldehyde | chemicalbook.com |

| 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane | Pentaerythritol | Benzaldehyde | chemicalbook.com |

| 2,2,5-Trimethyl-5-phenyl-1,3-dioxane | 2-Methyl-2-phenyl-1,3-propanediol | Acetone (B3395972) | ijapbc.com |

| (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl)methanoic acid | 2,2-Bis(hydroxymethyl)propionic acid | Acetophenone | researchgate.net |

Strategies for Stereoselective Synthesis of 1,3-Dioxane, 2,5-Dimethyl-5-Phenyl- Isomers

The presence of stereocenters in 1,3-dioxanes, such as at the C2, C4, C5, and C6 positions, leads to the possibility of different stereoisomers (cis and trans). The stereochemical outcome of the synthesis of 2,5-dimethyl-5-phenyl-1,3-dioxane can be influenced by several factors, including the stereochemistry of the starting materials and the reaction conditions.

The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For instance, bulky substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions. thieme-connect.de

In the case of 2,5-disubstituted-1,3-dioxanes, the relative orientation of the substituents at C2 and C5 determines whether the isomer is cis or trans. The thermodynamic equilibrium between these isomers can be influenced by the nature of the substituents. researchgate.net

For the stereoselective synthesis of specific isomers of 2,5-dimethyl-5-phenyl-1,3-dioxane, chiral precursors or chiral catalysts can be employed. Asymmetric synthesis strategies, such as the enantioselective Prins reaction mentioned earlier, can provide access to optically active 1,3-dioxanes. researchgate.net The stereochemistry of new 1,3-dioxane derivatives can be investigated using NMR spectroscopy, and the ratio of cis and trans isomers in the crude product can be measured by techniques like GC-MS. researchgate.net

In Depth Stereochemical Investigations of 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl

Analysis of Diastereoisomeric and Enantiomeric Forms

The presence of two stereocenters in 2,5-dimethyl-5-phenyl-1,3-dioxane, at the C2 and C5 positions, results in the potential for multiple stereoisomers. Specifically, two pairs of enantiomers can exist, which are diastereomers of each other. These are designated as cis and trans isomers based on the relative orientation of the methyl group at C2 and the phenyl group at C5.

Cis Isomers: In the cis configuration, the methyl group at C2 and the phenyl group at C5 are on the same side of the dioxane ring. This configuration can exist as a pair of enantiomers.

Trans Isomers: In the trans configuration, the methyl group at C2 and the phenyl group at C5 are on opposite sides of the ring. This configuration also exists as a pair of enantiomers.

The different spatial arrangements of the substituents in these isomers lead to distinct physical and chemical properties. The separation and characterization of these individual stereoisomers are crucial for understanding their unique behaviors.

Table 1: Possible Stereoisomers of 2,5-Dimethyl-5-Phenyl-1,3-Dioxane

| Isomer | C2-Methyl Orientation | C5-Phenyl Orientation | Stereochemical Relationship |

| (2R,5R) | Axial/Equatorial | Axial/Equatorial | Enantiomer of (2S,5S) |

| (2S,5S) | Axial/Equatorial | Axial/Equatorial | Enantiomer of (2R,5R) |

| (2R,5S) | Axial/Equatorial | Axial/Equatorial | Enantiomer of (2S,5R) |

| (2S,5R) | Axial/Equatorial | Axial/Equatorial | Enantiomer of (2R,5S) |

Note: The specific axial or equatorial orientation of each substituent will depend on the chair conformation of the dioxane ring.

Configurational Isomerism and Its Determinants in Dioxane Systems

Key determinants of configurational isomerism in 1,3-dioxane (B1201747) systems include:

Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to prefer an axial orientation, despite potential steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of an oxygen atom in the ring and the antibonding orbital of the axial substituent's bond to the anomeric carbon.

Steric Hindrance: The size of the substituents significantly impacts their preferred orientation. Bulky groups generally favor the more spacious equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring.

Non-classical Hydrogen Bonds: In certain cases, such as with a 5-phenyl-1,3-dioxane, a stabilizing, nonclassical C-H···O hydrogen bond can occur between an ortho-hydrogen of the axial phenyl group and a ring oxygen atom. nih.gov This interaction can influence the conformational preference of the phenyl group. nih.gov

Homoanomeric Effect: This is a stereoelectronic interaction involving the equatorial C(5)-H bond, where hyperconjugation with the ring oxygen atoms plays a significant role in its relative elongation. acs.orgcapes.gov.br

The interplay of these factors determines the most stable conformation for a given stereoisomer. For instance, in cis-2,5-dimethyl-1,3-dioxane, the most stable chair conformation is predicted to have one methyl group in an axial position and the other in an equatorial position. chegg.com

Table 2: Key Factors Influencing Configurational Isomerism in 1,3-Dioxanes

| Factor | Description | Influence on Substituent Position |

| Anomeric Effect | Stabilizing interaction between a ring oxygen lone pair and the antibonding orbital of an axial substituent at C2. | Favors axial orientation for electronegative substituents at C2. |

| Steric Hindrance (1,3-Diaxial Interactions) | Repulsive forces between an axial substituent and other axial groups on the same side of the ring. | Favors equatorial orientation for bulky substituents. |

| Non-classical C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H bond of a substituent and a ring oxygen atom. | Can stabilize an axial orientation of a phenyl group at C5. nih.gov |

| Homoanomeric Effect | Stereoelectronic interactions involving the C5-H bond and ring oxygens. | Affects bond lengths and conformational preferences at the C5 position. acs.orgcapes.gov.br |

Positional Effects of Substituents (Methyl and Phenyl) on Stereochemical Outcomes

The specific placement of the methyl and phenyl groups at the C2 and C5 positions of the 1,3-dioxane ring has a profound effect on the molecule's stereochemistry.

C2-Substituent: A substituent at the C2 position is flanked by two oxygen atoms. An electronegative group, like a phenyl group, at this position can experience the anomeric effect, which would favor an axial orientation. A methyl group at C2 will primarily be influenced by steric considerations. In conformationally restricted 2-phenyl-1,3-dioxanes, an axially oriented phenyl moiety has been studied. nih.gov

C5-Substituent: A substituent at the C5 position is positioned on a carbon atom between the two ring oxygens. The conformational preference of a substituent at C5 is largely dictated by steric factors. A bulky phenyl group at C5 would generally be expected to favor an equatorial position to minimize steric strain. However, as mentioned earlier, the possibility of a stabilizing C-H···O interaction can favor an axial orientation for the phenyl group. nih.gov Quantum-chemical studies on 5-phenyl-1,3-dioxanes have explored the potential energy surfaces and conformational isomerizations. researchgate.net

In the case of 2,5-dimethyl-5-phenyl-1,3-dioxane, the stereochemical outcome is a result of the complex interplay between the anomeric effect (if any, for the C2-methyl group), the steric bulk of the methyl and phenyl groups, and potential non-classical interactions. The relative orientation of these groups (cis or trans) will lead to different dominant conformations and, consequently, different chemical and physical properties. For example, in 5,5-dimethyl-2-phenyl-1,3-dioxane, the two methyl groups are at the C5 position. uni.lunih.gov

Table 3: Summary of Positional Effects on Substituent Orientation

| Position | Substituent | Primary Influencing Factors | Likely Orientation |

| C2 | Methyl | Steric Hindrance | Equatorial (generally favored to avoid 1,3-diaxial interactions) |

| C2 | Phenyl | Anomeric Effect, Steric Hindrance | Can be axial due to the anomeric effect, but steric bulk also plays a role. nih.gov |

| C5 | Methyl | Steric Hindrance | Equatorial |

| C5 | Phenyl | Steric Hindrance, Non-classical C-H···O Hydrogen Bond | Generally equatorial, but can be axial if stabilizing interactions are present. nih.gov |

Comprehensive Conformational Analysis of the 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl Framework

Mechanistic Studies of Chair-Chair Interconversion and Conformational Dynamics

The 1,3-dioxane (B1201747) ring, much like cyclohexane, predominantly adopts a chair conformation. However, the presence of two oxygen atoms introduces distinct energetic and geometric properties. The interconversion between the two chair forms is a dynamic process that proceeds through higher-energy transition states. For the parent 1,3-dioxane, quantum-chemical studies have identified two primary pathways for this chair-chair isomerization. researchgate.net These pathways involve passing through transition states that can be described as half-chair and sofa conformations. researchgate.netresearchgate.net

For substituted 1,3-dioxanes, such as the 2,5-dimethyl-5-phenyl derivative, the substituents at the C2 and C5 positions significantly influence the potential energy surface and the barriers to interconversion. The presence of a phenyl group at the C5 position, in particular, introduces a bulky substituent that can have a profound effect on the relative energies of different conformations.

Computational studies on related 5-substituted 1,3-dioxanes have shown that the chair-to-chair interconversion can proceed through twist-boat intermediates. researchgate.net For instance, in 5-alkyl- and 5-phenyl-1,3-dioxanes, two distinct pathways for the isomerization of the equatorial and axial chair conformers have been identified at the RHF/6-31G(d) level of theory. researchgate.net These pathways involve transitions through 1,4-twist and 2,5-twist conformers, with the half-chair and sofa forms representing the energy maxima. researchgate.net

Elucidation of Preferred Conformations and Equatorial/Axial Orientations of Substituents

The preferred conformation of 2,5-dimethyl-5-phenyl-1,3-dioxane is dictated by the steric and stereoelectronic demands of the methyl and phenyl substituents. In the cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane, the diequatorial chair form is generally the most stable for the trans-isomer. researchgate.net For the cis-isomer, the C2e5a (equatorial methyl at C2, axial methyl at C5) chair form is the main minimum. researchgate.net

For cis-2,5-dimethyl-1,3-dioxane, the most stable chair conformation is predicted to have one methyl group in an axial position and the other in an equatorial position. chegg.com The introduction of a phenyl group at C5 would further complicate this, but it is reasonable to predict that the bulky phenyl group would preferentially occupy an equatorial position.

Investigation of Stereoelectronic Interactions and Their Influence on Conformation

Stereoelectronic effects play a crucial role in determining the conformational preferences of 1,3-dioxane systems. These effects arise from the interaction of electron orbitals and can be as significant as steric effects in dictating molecular geometry. In the 1,3-dioxane ring, key stereoelectronic interactions include the anomeric effect and hyperconjugative interactions.

The anomeric effect involves the delocalization of a lone pair of electrons from an oxygen atom into an adjacent anti-periplanar σ* orbital. This interaction is particularly important at the C2 position. Additionally, hyperconjugative interactions between C-H or C-C bonds and adjacent σ* orbitals can influence bond lengths and angles. acs.orgresearchgate.net

For 5-phenyl-1,3-dioxane, a notable stereoelectronic interaction is the nonclassical C-H···O hydrogen bond. Studies have shown that an axial phenyl group at C5 prefers to orient itself over the dioxane ring, allowing an ortho-hydrogen to form a stabilizing hydrogen bond with one of the ring oxygen atoms. nih.gov This interaction can significantly influence the conformational energy of the phenyl group. The strength of this C-H···O bond can be modulated by substituents on the phenyl ring; electron-withdrawing groups decrease the conformational energy of the aryl group, while electron-donating groups increase it. nih.gov

Furthermore, the balance of various hyperconjugative interactions, such as σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq, is necessary to explain the relative bond lengths and stability of different conformers. acs.orgresearchgate.net The homoanomeric np → σC(5)-Heq interaction is particularly important in the 1,3-dioxane system. acs.orgresearchgate.net These intricate stereoelectronic forces, in concert with steric considerations, ultimately determine the preferred three-dimensional structure of 2,5-dimethyl-5-phenyl-1,3-dioxane.

Experimental and Theoretical Determination of Conformational Energies (A-values, ΔG°)

The conformational energies, often expressed as A-values or Gibbs free energy differences (ΔG°), quantify the energy difference between axial and equatorial conformers. These values can be determined both experimentally, primarily through NMR spectroscopy, and theoretically using quantum-chemical calculations.

For 5-substituted 1,3-dioxanes, the Gibbs conformational energies (ΔG°) have been determined by comparing experimental and theoretical vicinal spin-spin coupling constants. researchgate.net For example, the ΔG° value for a 5-phenyl group in the 1,3-dioxane ring has been a subject of such studies. researchgate.net

In a study of anancomeric 2-tert-butyl-5-aryl-1,3-dioxanes, acid-catalyzed equilibration experiments demonstrated that substituents on the phenyl ring have a linear correlation with Hammett substituent parameters, affecting the conformational energy of the 5-aryl group. nih.gov Electron-withdrawing substituents were found to decrease the conformational energy, while electron-donating substituents increased it. nih.gov This highlights the tunability of the conformational preference through electronic modifications.

The following table presents a summary of conformational free energy differences (ΔG°) for various substituents at the 5-position of the 1,3-dioxane ring, as determined by chemical equilibration.

| Substituent at C5 | Solvent | ΔG° (kcal/mol) |

| CO2H | THF | -0.77 |

| CO2Me | THF | -0.50 |

| CONHMe | THF | -0.76 |

| CH2OH | THF | -0.20 |

| OH | THF | -0.38 |

| Data sourced from a study on the salt effects on the conformational behavior of 5-substituted 1,3-dioxanes. researchgate.net |

These values illustrate the energetic preferences for the equatorial orientation of various functional groups at the C5 position.

Solvent and Environmental Perturbations on Conformational Equilibria

The conformational equilibrium of 1,3-dioxane derivatives can be influenced by the surrounding solvent and the presence of other chemical species, such as salts. The solvent can affect the relative stability of conformers by preferentially solvating one form over another. researchgate.net For instance, a change to a more polar solvent can alter the molecular conformation, which in turn can affect the molecule's dipole moment. researchgate.net

The addition of salts can have a significant impact on the conformational behavior of 5-substituted 1,3-dioxanes, particularly those with polar substituents. researchgate.net The interaction of cations with the substituent and the dioxane ring can shift the conformational equilibrium. For example, in the case of 5-carboxy-2-phenyl-1,3-dioxanes, the presence of various metal triflates (Li+, Na+, K+, Ag+, Mg2+, Ca2+, Ba2+) was found to alter the cis/trans equilibrium. researchgate.net

The table below shows the effect of different salts on the conformational free energy difference (ΔG°) of 5-carboxy-2-phenyl-1,3-dioxane at 25 °C.

| Salt (Triflate) | ΔG° (kcal/mol) at 1.0 equiv | ΔG° (kcal/mol) at 5.0 equiv |

| None | -0.77 | -0.77 |

| LiOTf | -0.41 | -0.17 |

| NaOTf | -0.34 | -0.28 |

| KOTf | -0.76 | -0.54 |

| AgOTf | -0.43 | +0.80 |

| Mg(OTf)2 | -0.91 | -0.26 |

| Ca(OTf)2 | -0.92 | -1.59 |

| Ba(OTf)2 | -0.63 | -0.64 |

| Data adapted from a study on salt effects on the conformational behavior of 5-substituted 1,3-dioxanes. researchgate.net |

These data demonstrate that both the type and concentration of the salt can significantly perturb the conformational equilibrium, highlighting the sensitivity of the 1,3-dioxane framework to its chemical environment.

State of the Art Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, have been instrumental in assigning the structure of 2,5-dimethyl-5-phenyl-1,3-dioxane and its derivatives.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Proton NMR spectroscopy of 2,5-dimethyl-5-phenyl-1,3-dioxane and related structures reveals characteristic signals that can be assigned to the different protons within the molecule. For instance, in a related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, the ¹H NMR spectrum shows absorptions at δ 1.65 (singlet, 6H), 4.30 (singlet, 2H), 7.20 (singlet, 5H), and a broad singlet at 15.0 ppm (1H). blogspot.com The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. The integration of the signals corresponds to the number of protons giving rise to the signal. Furthermore, the coupling constants (J values), expressed in Hertz (Hz), provide information about the connectivity of neighboring protons.

Carbon-13 (¹³C) NMR for Ring and Substituent Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms. For example, the ¹³C NMR spectrum of a similar compound, 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766), has been reported. nih.gov In a different but related molecule, a series of signals in the ¹³C NMR spectrum can be attributed to the carbons of the dioxane ring and the phenyl and methyl substituents, confirming their presence and connectivity.

Advanced 2D NMR Techniques in Isomer Differentiation

While 1D NMR provides fundamental structural information, complex molecules and isomeric mixtures often require the use of two-dimensional (2D) NMR techniques for complete characterization. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of protons and carbons and can differentiate between isomers. For instance, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR spectrum of a complex molecule containing a related structural motif was used to confirm a specific folded conformation in solution. acs.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A study on a closely related compound, (2,5-dimethyl-2-phenyl-1,3-dioxane-5-yl)methanoic acid, revealed that the 1,3-dioxane (B1201747) ring adopts a chair conformation with the phenyl substituent in an axial position. researchgate.net The crystal structure of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione was also determined by X-ray diffraction, showing that the dioxanedione ring is in a boat conformation. researchgate.net These studies provide invaluable insight into the preferred solid-state conformations of these dioxane derivatives.

Crystallographic data for (2,5-dimethyl-2-phenyl-1,3-dioxane-5-yl)methanoic acid:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|

Crystallographic data for 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|

Complementary Spectroscopic Techniques (e.g., FT-IR, UV-Vis, Mass Spectrometry) for Characterization

In addition to NMR and X-ray crystallography, other spectroscopic techniques provide valuable complementary information for the full characterization of 2,5-dimethyl-5-phenyl-1,3-dioxane and its analogues.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For example, in the FT-IR spectrum of (2,5-dimethyl-2-phenyl-1,3-dioxane-5-yl)methanoic acid, characteristic absorption bands corresponding to the various functional groups are observed. researchgate.net In aromatic compounds, C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring are found in the 1650-1430 cm⁻¹ region. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds, characteristic absorption bands are observed that can be attributed to π-π* transitions within the phenyl ring. nih.gov

Advanced Computational and Theoretical Probing of 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl

Quantum-Chemical Approaches to Molecular Structure and Energy Landscapes

The foundational step in the computational investigation of any molecule is the accurate determination of its equilibrium geometry and the relative energies of its various conformers. For a substituted 1,3-dioxane (B1201747), this involves exploring the potential energy surface to identify stable chair and twist-boat conformations. Several quantum-chemical methods are routinely employed for this purpose, each offering a different balance of computational cost and accuracy.

Ab Initio Methods: Hartree-Fock (HF) theory, a fundamental ab initio method, provides a valuable starting point for structural predictions. For instance, studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have utilized the Restricted Hartree-Fock (RHF) method with the 6-31G(d) basis set to map out the potential energy surface and identify stable conformers. researchgate.net While HF methods are known to systematically overestimate energies due to the lack of electron correlation, they often provide reliable geometries.

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry, offering a more favorable accuracy-to-cost ratio by including electron correlation effects. The B3LYP functional is a popular choice for studying organic molecules. For the parent 1,3-dioxane, DFT calculations have shown the chair conformer to be significantly more stable than the 2,5-twist conformer. nih.gov These methods are crucial for obtaining accurate energy differences between the various possible conformations of 1,3-Dioxane, 2,5-dimethyl-5-phenyl-.

Møller-Plesset Perturbation Theory (MP2): For even higher accuracy, especially in capturing weak interactions, second-order Møller-Plesset perturbation theory (MP2) is often employed. MP2 calculations on 1,3-dioxane have provided benchmark values for the energy difference between the chair and twist-boat forms, further refining the understanding of the molecule's energy landscape. nih.gov The application of MP2 to 1,3-Dioxane, 2,5-dimethyl-5-phenyl- would yield highly reliable energetic data, albeit at a greater computational expense.

A comparative look at the calculated energy differences for the parent 1,3-dioxane molecule highlights the utility of these methods:

| Computational Method | Basis Set | Energy Difference (Chair vs. 2,5-Twist) (kcal/mol) |

| HF | 6-31G(d) | 4.67 ± 0.31 |

| DFT (B3LYP) | 6-31G(d) | 5.19 ± 0.8 |

| MP2 | 6-31G(d) | 4.85 ± 0.08 |

Data sourced from studies on the parent 1,3-dioxane molecule. nih.gov

Potential Energy Surface Mapping and Transition State Analysis for Conformational Changes

The 1,3-dioxane ring is not static; it undergoes conformational changes, primarily the chair-to-chair interconversion. Mapping the potential energy surface (PES) for these changes is crucial for understanding the dynamics of the molecule. For substituted 1,3-dioxanes, the PES can be complex, with multiple minima corresponding to different conformers and saddle points representing the transition states between them.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed two primary pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net These pathways involve intermediate twist-boat conformations. The energy barriers for these processes can be calculated, providing insight into the rates of interconversion.

Transition state analysis is a key component of PES mapping. By locating the transition state structures and calculating their energies, the activation energy for a particular conformational change can be determined. For the chair-to-chair inversion of the 1,3-dioxane ring, the half-chair and boat conformations are often identified as transition states or high-energy intermediates. The presence of substituents, such as the methyl and phenyl groups in 1,3-Dioxane, 2,5-dimethyl-5-phenyl-, will significantly influence the energies of these transition states and may favor certain inversion pathways over others.

A representative energy profile for the inversion of a 5-substituted 1,3-dioxane is shown below:

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Equatorial Chair (Ceq) | 0.0 |

| Transition State 1 (TS1) | ~5-7 |

| 2,5-Twist (2,5-T) | ~4-6 |

| Transition State 2 (TS2) | ~5-7 |

| Axial Chair (Cax) | Varies with substituent |

Illustrative data based on studies of 5-substituted 1,3-dioxanes. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum-chemical calculations provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a way to explore the dynamic conformational behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular vibrations, rotations, and conformational transitions as they occur on the picosecond to nanosecond timescale.

For a molecule like 1,3-Dioxane, 2,5-dimethyl-5-phenyl-, MD simulations could be used to:

Observe the chair-to-chair interconversion and the population of different twist-boat intermediates at various temperatures.

Determine the preferred orientation of the phenyl group and its dynamic behavior relative to the dioxane ring.

Study the influence of solvent on the conformational equilibrium by performing simulations in an explicit solvent environment.

Calculation of Thermodynamic Parameters and Conformational Free Energies

Beyond simple energy differences, computational methods can be used to calculate important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the position of conformational equilibria at different temperatures. The Gibbs conformational free energy (ΔG°) is particularly important as it directly relates to the equilibrium constant between two conformers.

For substituted 1,3-dioxanes, the conformational free energies of substituents can be determined. These values quantify the preference of a substituent for the equatorial versus the axial position. For example, the Gibbs conformational energies of various substituents at the C5 position of the 1,3-dioxane ring have been determined through a combination of experimental NMR data and theoretical calculations of vicinal coupling constants. researchgate.net

Computational methods like DFT and MP2 can be used to directly calculate the vibrational frequencies of each conformer. These frequencies can then be used to compute the zero-point vibrational energy, thermal corrections to enthalpy, and the entropy, ultimately leading to the calculation of the Gibbs free energy at a given temperature.

An example of calculated thermodynamic parameters for the chair-to-twist conformational change in the parent 1,3-dioxane is provided below:

| Parameter | Value (kcal/mol) |

| ΔE (Electronic Energy) | ~5.0 |

| ΔH (Enthalpy) | ~4.8 |

| ΔG (Gibbs Free Energy) | ~5.1 |

Representative data for the parent 1,3-dioxane at 298 K. nih.gov

Theoretical Insights into Hyperconjugative and Anomeric Interactions

The conformational preferences of 1,3-dioxanes are not solely governed by steric effects. Subtle electronic interactions, such as hyperconjugation and the anomeric effect, play a crucial role. Theoretical methods, particularly Natural Bond Orbital (NBO) analysis, are invaluable for dissecting and quantifying these interactions.

Hyperconjugative Interactions: These involve the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In 1,3-dioxane, several hyperconjugative interactions are at play. For instance, the interaction between the oxygen lone pair (n) and the antibonding orbital of an adjacent C-H bond (σ*) can influence bond lengths and conformational stability. acs.org In 1,3-Dioxane, 2,5-dimethyl-5-phenyl-, the presence of methyl and phenyl substituents will introduce additional hyperconjugative interactions that can be analyzed computationally.

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in 1,3-dioxanes) to adopt an axial orientation, despite the steric hindrance this may cause. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the exocyclic C-substituent bond (n -> σ*). While the primary substituent at the C2 position in the target molecule is a methyl group, understanding the principles of the anomeric effect is fundamental to the study of 1,3-dioxane stereochemistry. thieme-connect.de

NBO analysis can provide a quantitative measure of the strength of these hyperconjugative and anomeric interactions, typically reported as second-order perturbation theory energies (E(2)). By comparing the E(2) values for different conformers, the electronic contributions to their relative stabilities can be elucidated.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |

| Hyperconjugation | n(O) | σ(C-H) | ~1-5 |

| Anomeric Effect | n(O) | σ(C-R) (axial) | >5 |

Illustrative stabilization energies for common interactions in 1,3-dioxane systems. acs.org

Reaction Pathways and Mechanistic Underpinnings of 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl

Acid-Catalyzed Ring Opening and Cleavage Mechanisms

The 1,3-dioxane (B1201747) ring is characteristically susceptible to cleavage under acidic conditions. This lability is a cornerstone of its use as a protecting group in organic synthesis. thieme-connect.de The presence of Brønsted or Lewis acids facilitates the opening of the dioxane ring. thieme-connect.de The mechanism typically begins with the protonation of one of the oxygen atoms within the ring. This initial step is often influenced by the specific acid and solvent system used. rsc.org

The regioselectivity of the ring opening can be directed by the reaction conditions and the nature of the substituents on the dioxane ring. For instance, in related 1,3-dioxane systems, the choice of a reducing agent in conjunction with an acid can determine which C-O bond is cleaved, leading to different isomeric products. researchgate.net The stability of the resulting carbocation intermediates plays a crucial role in dictating the reaction pathway. The substitution pattern on the dioxane ring significantly influences the outcome of these reactions. rsc.org

Isomerization and Epimerization Processes in Solution

Isomerization processes in 1,3-dioxanes, particularly those with substituents, are well-documented phenomena. For the related compound 5,5-dimethyl-1,3-dioxane, quantum chemical studies have shown that isomerization to 2,2-dimethyl-3-methoxypropanal can occur in the presence of an acid catalyst. semanticscholar.org This transformation is an endothermic reaction and proceeds through the formation of an oxonium ion, followed by the breaking of a C-O bond to yield an alkoxycarbenium ion. semanticscholar.org This intermediate can then undergo rearrangement. semanticscholar.org

The conformational dynamics of the 1,3-dioxane ring are also critical. Like cyclohexane, 1,3-dioxanes favor a chair-like conformation. thieme-connect.de However, the shorter C-O bonds compared to C-C bonds lead to more pronounced diaxial interactions. thieme-connect.de In solution, substituted 1,3-dioxanes can exist in equilibrium between different conformations. For 2-methyl-2-aryl-1,3-dioxanes, the conformational equilibrium can be shifted towards a conformation where the aromatic group is in an axial orientation. researchgate.net The rotation of the aryl group can be studied using dynamic NMR techniques, revealing information about the energy barriers between different rotamers. researchgate.net

Oxidation and Reduction Reactions

While generally stable to oxidative and reductive conditions, the 1,3-dioxane ring can be manipulated under specific circumstances. thieme-connect.de For instance, the oxidation of a 1,3-dioxane can lead to the formation of a 1,3-dioxan-5-one (B8718524). google.com This type of reaction is often part of a synthetic route to produce more complex molecules. The conditions for such oxidations, including temperature and the choice of oxidizing agent, are critical to avoid side reactions and ensure a good yield. google.com

Reduction reactions, often coupled with acid-catalyzed ring opening, are a common strategy for the selective deprotection or modification of molecules containing a 1,3-dioxane moiety. The use of various hydride reagents in the presence of a Lewis or Brønsted acid can lead to the regioselective opening of the ring to form diols or their mono-ethers. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving 1,3-dioxanes are often elucidated through a combination of experimental and computational methods. Quantum chemical simulations have been instrumental in understanding the isomerization of 5,5-dimethyl-1,3-dioxane. semanticscholar.org These studies have mapped out the energy landscape of the reaction, identifying the structures and energies of intermediates and transition states. semanticscholar.org For instance, the rearrangement of the alkoxycarbenium ion can occur through either a two-stage process involving 1,3-hydride shifts or a single-stage 1,5-hydride shift, with comparable activation barriers. semanticscholar.org

Strategic Applications of 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl in Modern Organic Synthesis

Role as Versatile Synthetic Intermediates and Precursors for Complex Molecule Construction

While direct studies on 1,3-Dioxane (B1201747), 2,5-dimethyl-5-phenyl- as a synthetic intermediate are not present in the available literature, the 1,3-dioxane ring system is a cornerstone in the construction of complex molecular architectures. Generally, 1,3-dioxane derivatives serve as valuable precursors due to their inherent stability and the predictable ways in which the ring can be cleaved or modified to reveal or introduce new functionalities.

For instance, related 1,3-dioxan-5-one (B8718524) compounds are useful as synthetic intermediates for a variety of valuable compounds. google.com They can be used to produce dihydroxyacetone through a deprotection reaction or can serve as a starting point for the synthesis of serinol acetals, which are raw materials for X-ray contrast agents. google.com Furthermore, the carbon skeleton of 1,3-dioxan-5-ones can be elaborated through reactions like the asymmetric aldol (B89426) reaction. google.com

The synthesis of complex molecules often relies on the use of such scaffolds to control stereochemistry and build molecular complexity in a stepwise manner. For example, the 1,3-dioxane unit is found in several natural products, and its rigid chair-like conformation can be exploited to direct the stereochemical outcome of reactions on appended substituents.

Employment as Protecting Group Motifs for Carbonyl Compounds

One of the most well-established roles of 1,3-dioxanes in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.org The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is a common strategy to mask the reactivity of the carbonyl group while other chemical transformations are carried out on different parts of the molecule. wikipedia.org

1,3-Dioxanes are generally stable to a wide range of reagents, including nucleophiles, bases, and many oxidizing and reducing agents. wikipedia.org This stability makes them robust protecting groups for multi-step syntheses. The protection of a carbonyl group as a 1,3-dioxane is typically achieved by acid catalysis with a 1,3-diol. The removal of the protecting group, or deprotection, is usually accomplished by treatment with aqueous acid. wikipedia.org

The choice of the diol component can influence the stability and properties of the resulting dioxane. While there is no specific data for 1,3-Dioxane, 2,5-dimethyl-5-phenyl- , the general principles of carbonyl protection would apply.

Table 1: General Conditions for Acetal (B89532) Formation and Deprotection

| Transformation | Reagents and Conditions | Stability |

| Protection (Acetalization) | Carbonyl compound, 1,3-diol (e.g., 2-methyl-2-phenyl-1,3-propanediol for the target compound), acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water. | Stable to basic, nucleophilic, and many reducing/oxidizing conditions. |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄), often in a water-miscible solvent like acetone (B3395972) or THF. | Labile to acidic conditions. |

Development of New Reactions Utilizing the 1,3-Dioxane Scaffold

The 1,3-dioxane scaffold itself can be a platform for the development of novel chemical reactions. Although no reactions have been specifically developed using 1,3-Dioxane, 2,5-dimethyl-5-phenyl- , research on related structures demonstrates the reactivity of the dioxane ring.

For example, certain 1,3-dioxanes can undergo ring-opening reactions to generate functionalized products. Isomerization reactions of 1,3-dioxanes in the presence of acid catalysts can lead to the formation of other heterocyclic systems or acyclic ethers. The specific substitution pattern on the dioxane ring dictates the outcome of these rearrangements.

Furthermore, the 1,3-dioxane motif can be incorporated into larger molecules to influence their reactivity in subsequent transformations, such as cycloaddition reactions. For instance, a 2,3-dimethylene-1,4-dioxane, generated in situ from a stable precursor, can act as a diene in [4+2] cycloaddition reactions to build complex cyclohexene (B86901) derivatives. nih.govacs.org This highlights how the dioxane framework can be a key component in strategic bond-forming events.

Catalyst Scaffolds and Chiral Auxiliary Development

The rigid conformational nature of the 1,3-dioxane ring makes it an attractive scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

While there is no evidence of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- being used for this purpose, the general concept is well-established. Chiral diols, used to form chiral 1,3-dioxanes, can impart facial selectivity in reactions at or near the dioxane ring. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

The development of chiral auxiliaries is a major focus in modern organic synthesis, aiming to produce enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Various structural motifs have been successfully employed as chiral auxiliaries, including oxazolidinones and camphorsultam. wikipedia.org The potential for developing chiral versions of 1,3-dioxanes for use as auxiliaries or as ligands in metal-catalyzed reactions remains an area of interest in synthetic chemistry.

Emerging Research and Future Directions in 1,3 Dioxane, 2,5 Dimethyl 5 Phenyl Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for 1,3-Dioxanes

The traditional synthesis of 1,3-dioxanes, including derivatives like 2,5-dimethyl-5-phenyl-1,3-dioxane , typically involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. evitachem.com While effective, these methods often rely on harsh acidic catalysts and organic solvents, prompting the development of more environmentally benign alternatives.

Recent research has focused on several key areas to enhance the sustainability of 1,3-dioxane (B1201747) synthesis:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and ion-exchange resins, is a promising approach to replace corrosive and difficult-to-recycle homogeneous catalysts like p-toluenesulfonic acid. These solid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste generation.

Alternative Solvents: The exploration of green solvents is a cornerstone of sustainable chemistry. For 1,3-dioxane synthesis, researchers are investigating the use of bio-derived solvents or even solvent-free conditions. researchgate.net For instance, the use of a gluconic acid aqueous solution has been reported as an effective and recyclable medium for the synthesis of related 5-phenyl-1,3-dioxane-4,6-diones. clockss.org

Novel Starting Materials: Innovative strategies are emerging that utilize unconventional starting materials. One such approach involves the catalytic degradation of polymers like polyoxymethylene (POM) in the presence of diols to generate 1,3-dioxanes, presenting a novel pathway for chemical upcycling. researchgate.net

A general synthetic route to a closely related compound, 2,2,5-trimethyl-5-phenyl-1,3-dioxane , starts with the alpha-formylation of 2-phenyl propionaldehyde (B47417), followed by reduction to the corresponding 1,3-diol. This diol is then reacted with a ketone, such as acetone (B3395972), in the presence of an acid catalyst to yield the final 1,3-dioxane. ijapbc.com This methodology highlights a versatile pathway that could be adapted for the synthesis of 2,5-dimethyl-5-phenyl-1,3-dioxane by using acetaldehyde (B116499) in the final step.

Harnessing Stereochemistry for Novel Molecular Architectures

The conformational equilibrium is influenced by a variety of steric and stereoelectronic interactions:

Anomeric and Gauche Effects: The presence of two oxygen atoms in the ring leads to significant stereoelectronic effects, including the anomeric effect, which can influence the preference of substituents at the C2 position. thieme-connect.de

A-values: The conformational preference of a substituent is often quantified by its A-value (Gibbs free energy difference between the axial and equatorial conformations). For a phenyl group at the C5 position, there is a delicate balance of forces. While sterically demanding, an axial phenyl group can be stabilized by a nonclassical C-H···O hydrogen bond with the ring oxygen atoms. nih.gov

Stereoselective Synthesis: The development of stereoselective synthetic methods is crucial for accessing specific diastereomers of substituted 1,3-dioxanes. This can be achieved through the use of chiral starting materials or catalysts. For example, the stereoselective reduction of a ketone at the C5 position can lead to the preferential formation of either the cis or trans diastereomer of a 5-hydroxy-1,3-dioxane. thieme-connect.com Such strategies are vital for creating novel molecular architectures with well-defined three-dimensional structures.

The interplay of these factors in 2,5-dimethyl-5-phenyl-1,3-dioxane dictates its preferred conformation and, consequently, its potential applications in areas such as asymmetric synthesis and materials science.

Advanced Spectroscopic and Computational Tools for Deeper Understanding

A thorough understanding of the structure and dynamics of 2,5-dimethyl-5-phenyl-1,3-dioxane relies on the application of advanced analytical and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR techniques are indispensable for elucidating the constitution and stereochemistry of 1,3-dioxanes. researchgate.net Key parameters such as chemical shifts (¹H and ¹³C) and coupling constants provide detailed information about the conformation of the ring and the orientation of substituents. rsc.orgdocbrown.info For instance, the relative chemical shifts of axial and equatorial protons and carbons can reveal subtle stereoelectronic interactions. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, particularly the C-O stretching vibrations of the dioxane ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. ijapbc.com

The following table summarizes expected spectroscopic data for 2,5-dimethyl-5-phenyl-1,3-dioxane , extrapolated from closely related compounds.

| Technique | Expected Data/Observations |

| ¹H NMR | Complex multiplets for the ring protons, distinct signals for the axial and equatorial methyl groups, and signals for the phenyl group protons. |

| ¹³C NMR | Unique signals for each carbon atom, with chemical shifts influenced by their position and orientation (axial/equatorial). |

| IR | Characteristic C-O-C stretching bands in the fingerprint region (around 1000-1200 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₆O₂, along with characteristic fragmentation patterns. |

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT and other quantum-chemical methods are powerful tools for investigating the conformational landscape of 1,3-dioxanes. researchgate.net These calculations can predict the relative energies of different conformers (chair, boat, twist-boat) and the energy barriers for their interconversion. researchgate.net

Predicted Properties: Computational tools can also predict various molecular properties, such as the dipole moment, molecular orbitals, and even theoretical NMR and IR spectra, which can be compared with experimental data to validate the structural assignment. mdpi.com For 2,5-dimethyl-5-phenyl-1,3-dioxane , computational studies can provide valuable insights into the subtle balance of steric and electronic effects that govern its stereochemistry.

Exploration of Structure-Reactivity Relationships and Mechanistic Predictions

The reactivity of the 1,3-dioxane ring is largely defined by its acetal (B89532) functionality, which is stable under neutral and basic conditions but labile to acid-catalyzed hydrolysis. thieme-connect.deyoutube.com The substituents on the ring, such as in 2,5-dimethyl-5-phenyl-1,3-dioxane , can significantly influence this reactivity.

Key areas of investigation include:

Hydrolysis Mechanisms: The acid-catalyzed hydrolysis of 1,3-dioxanes proceeds through a well-established mechanism involving protonation of one of the oxygen atoms, followed by ring opening to form a stabilized carbocation intermediate, which is then attacked by water. nih.govacs.org The rate of this reaction is sensitive to the electronic nature of the substituents. Electron-donating groups can stabilize the carbocation intermediate, accelerating the hydrolysis, while electron-withdrawing groups have the opposite effect.

Influence of Phenyl Group: The phenyl group at the C5 position can influence the reactivity through both steric and electronic effects. Its electron-withdrawing or -donating capacity, which can be tuned by introducing substituents on the phenyl ring itself, can modulate the stability of intermediates in reactions involving the dioxane ring. nih.gov

Mechanistic Predictions via Computational Studies: Computational chemistry is increasingly used to model reaction pathways and predict reactivity. acs.org By calculating the energies of reactants, transition states, and products, it is possible to gain a deeper understanding of the reaction mechanism and predict how changes in the molecular structure will affect the reaction rate and outcome. For 2,5-dimethyl-5-phenyl-1,3-dioxane , computational studies can help to predict its susceptibility to ring-opening reactions under various conditions and guide the design of new synthetic transformations.

The ongoing exploration of these fundamental aspects of 2,5-dimethyl-5-phenyl-1,3-dioxane chemistry promises to unlock new opportunities for its application in diverse scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.